GSK-626616

Description

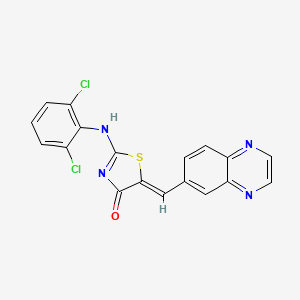

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPNRXFBYZVRIB-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025821-33-3 | |

| Record name | GSK-626616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-626616 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK-626616

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-626616 is a potent, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family, with primary activity against DYRK3. It also demonstrates inhibitory effects on other DYRK isoforms, namely DYRK1A and DYRK2. This compound has garnered significant interest for its potential therapeutic applications, particularly in the treatment of anemia, owing to its unique mechanism of action that intertwines cellular stress responses with key signaling pathways governing cell growth and differentiation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of DYRK3 and Modulation of mTORC1 Signaling

The principal mechanism of action of this compound is the potent inhibition of DYRK3. This inhibition has a significant downstream effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Under cellular stress, a protective mechanism is the formation of stress granules, which are dense aggregates of proteins and RNAs that sequester translation initiation machinery to halt protein synthesis. The mTORC1 complex is also sequestered within these granules. The dissolution of stress granules, which is necessary for the reactivation of mTORC1 signaling, is dependent on the kinase activity of DYRK3.

This compound, by inhibiting DYRK3, prevents the dissolution of these stress granules.[1][2] This effectively traps mTORC1, precluding it from phosphorylating its downstream targets, such as S6-kinase 1 (S6K1) and PRAS40.[1][2] The net result is a suppression of mTORC1-mediated signaling, which has been demonstrated in various cell-based assays.

Furthermore, active DYRK3 has been shown to directly phosphorylate PRAS40, an inhibitory component of the mTORC1 complex.[1] By inhibiting DYRK3, this compound likely also modulates this direct regulatory interaction, further contributing to the overall suppression of mTORC1 activity.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Selectivity Notes | Reference |

| DYRK3 | 0.7 | Potent inhibition | [1] |

| DYRK1A | Similar potency to DYRK3 | High affinity | |

| DYRK2 | Similar potency to DYRK3 | High affinity | [3][4] |

| Casein Kinase 2 (CK2) | ~14 | ~20-fold selective for DYRK3 over CK2 | |

| Panel of 451 Kinases | Negligible activity | High selectivity for the DYRK family |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Quantitative Measurement | Reference |

| S6K1 Phosphorylation (Thr389) | HeLa | Abolished in non-stimulated cells | - | [4] |

| S6K1 Phosphorylation (Thr389) | EGF- and insulin-stimulated HeLa | Reduced | Impaired mTORC1 activity | [4] |

| PRAS40 Phosphorylation (Thr246) | EGF-induced, serum-deprived HeLa | Reduced | - | [4] |

| PRAS40 binding to mTORC1 | Serum-deprived HeLa | Enhanced | - | [4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Anemia

| Animal Model | Treatment | Outcome | Quantitative Measurement | Reference |

| Anemic Mice | This compound | Increased hemoglobin levels | Statistically significant increase | [3] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Methodology: A common method is a radiometric filter binding assay.

-

Recombinant human DYRK3, DYRK1A, or DYRK2 enzyme is incubated with a peptide substrate (e.g., a synthetic peptide with a phosphorylation site) and γ-³²P-ATP in a kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.

-

The membrane is washed to remove unincorporated γ-³²P-ATP.

-

The amount of incorporated radioactivity on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Phosphorylation Assays (Western Blotting)

-

Objective: To assess the effect of this compound on the phosphorylation status of mTORC1 downstream targets.

-

Methodology:

-

HeLa cells (or another suitable cell line) are cultured to sub-confluency.

-

Cells are serum-starved for a specified period (e.g., 16 hours) to reduce basal signaling.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined time (e.g., 1-2 hours).

-

Cells are then stimulated with a growth factor like EGF or insulin for a short period (e.g., 15-30 minutes) to activate the mTORC1 pathway.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of S6K1 (e.g., phospho-S6K1 Thr389) and PRAS40 (e.g., phospho-PRAS40 Thr246), as well as antibodies for the total proteins as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the changes in phosphorylation.

-

Stress Granule Dissolution Assay

-

Objective: To visualize and quantify the effect of this compound on the dissolution of stress granules.

-

Methodology:

-

A cell line stably expressing a fluorescently tagged stress granule marker (e.g., G3BP1-GFP) is used.

-

Cells are subjected to a stressor (e.g., sodium arsenite) to induce the formation of stress granules.

-

The stressor is washed out, and the cells are allowed to recover in the presence of this compound at various concentrations or a vehicle control.

-

Live-cell imaging is performed using a fluorescence microscope equipped with a time-lapse function.

-

The number and size of stress granules per cell are quantified over time using image analysis software.

-

The rate of stress granule dissolution is compared between the treated and control groups.

-

In Vivo Anemia Model

-

Objective: To evaluate the efficacy of this compound in promoting erythropoiesis in an anemic state.

-

Methodology:

-

Anemia is induced in a cohort of mice, for example, through the administration of an agent like phenylhydrazine (to induce hemolysis) or through a model of chemotherapy-induced anemia.

-

Once anemia is established (confirmed by measuring baseline hemoglobin or hematocrit levels), mice are treated orally with this compound at different dose levels or a vehicle control over a specified period.

-

Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts.

-

At the end of the study, bone marrow and spleen may be harvested to analyze erythroid progenitor populations (e.g., CFU-E) by flow cytometry or colony-forming assays.

-

Statistical analysis is performed to determine the significance of the treatment effect.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits DYRK3, preventing stress granule dissolution and mTORC1 release.

Experimental Workflow for Cellular Phosphorylation Assay

Caption: Workflow for assessing mTORC1 pathway inhibition by this compound.

References

GSK-626616: An In-Depth Technical Guide to a Potent DYRK3 Inhibitor

For Research, Scientific, and Drug Development Professionals

Introduction

GSK-626616 is a potent and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3).[1][2] DYRK3 is a member of the DYRK family of protein kinases, which are involved in a variety of cellular processes, including cell cycle regulation, differentiation, and signal transduction. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its evaluation.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of DYRK3 with a reported IC50 of 0.7 nM.[1][2] The compound also demonstrates similar inhibitory activity against other members of the DYRK family, namely DYRK1A and DYRK2.[1][2] Notably, this compound exhibits a good selectivity profile, with an approximately 20-fold selectivity over Casein Kinase 2 and negligible activity when screened against a large panel of 451 other kinases.

| Target Kinase | IC50 (nM) | Selectivity vs. DYRK3 |

| DYRK3 | 0.7 | 1x |

| DYRK1A | Similar to DYRK3 | ~1x |

| DYRK2 | Similar to DYRK3 | ~1x |

| Casein Kinase 2 | ~14 | ~20x |

Cellular Activity and Mechanism of Action

This compound has been shown to modulate the mTORC1 signaling pathway. In cellular assays, treatment with this compound leads to a reduction in the phosphorylation of PRAS40, a negative regulator of mTORC1.[3][4] This, in turn, affects downstream signaling, including the phosphorylation of S6K1.[2] The inhibition of DYRK3 by this compound has been linked to the dissolution of stress granules, which can sequester mTORC1, thereby coupling stress granule dynamics to mTORC1 signaling.[3][4][5]

DYRK3-mTORC1 Signaling Pathway

Caption: this compound inhibits DYRK3, affecting mTORC1 signaling.

In Vivo Activity and Pharmacokinetics

This compound is orally bioavailable and has demonstrated efficacy in preclinical models of anemia. In a carboplatin and radiation-induced anemia mouse model, administration of this compound led to an increase in hemoglobin levels. This effect is thought to be mediated by the inhibition of DYRK3, which acts as a negative regulator of erythropoiesis. In cellular assays, this compound enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo).

| Parameter | Value | Species | Dosing |

| Oral Bioavailability | High | Preclinical species | Oral |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against DYRK3 using a radiometric assay.

Materials:

-

Recombinant human DYRK3 enzyme

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Substrate peptide (e.g., a peptide containing a DYRK recognition motif)

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer (e.g., 0.75% H₃PO₄)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add kinase buffer, diluted this compound (or DMSO for control), and substrate peptide.

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP) and the DYRK3 enzyme.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular mTORC1 Signaling Assay (Western Blot)

This protocol outlines a general method to assess the effect of this compound on the phosphorylation of PRAS40, a downstream target of DYRK3 in the mTORC1 pathway.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-PRAS40 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total PRAS40 and a loading control (e.g., β-actin) to normalize the data.

In Vivo Anemia Model (Carboplatin/Radiation-Induced)

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of anemia induced by carboplatin and/or radiation.

Materials:

-

C57BL/6 mice

-

Carboplatin

-

Radiation source (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Equipment for blood collection (e.g., retro-orbital or tail vein)

-

Hematology analyzer

Procedure:

-

Induce anemia in mice by a single intraperitoneal injection of carboplatin (e.g., 120 mg/kg).[6] In some models, a sublethal dose of total body irradiation may also be used.[7][8]

-

Begin oral administration of this compound or vehicle control one day after the induction of anemia and continue for a specified duration (e.g., 7-14 days).

-

Monitor animal health and body weight throughout the study.

-

Collect blood samples at baseline (before anemia induction) and at various time points after treatment.

-

Analyze blood samples for hematological parameters, including hemoglobin, hematocrit, and red blood cell count, using a hematology analyzer.

-

At the end of the study, tissues such as bone marrow and spleen may be collected for further analysis (e.g., flow cytometry for erythroid progenitors).

Caption: Workflow for an in vivo anemia model.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK3 and the broader DYRK kinase family. Its high potency, oral bioavailability, and demonstrated in vivo efficacy in a model of anemia make it a significant compound for further study in hematology and oncology. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the activity and potential therapeutic applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual specificity kinase DYRK3 couples stress granule condensation/dissolution to mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imls.uzh.ch [imls.uzh.ch]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. d-nb.info [d-nb.info]

The Nexus of GSK-626616 and mTORC1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the compound GSK-626616 and its intricate relationship with the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This compound, a potent inhibitor of the dual-specificity tyrosine-regulated kinase 3 (DYRK3), has been identified as a modulator of mTORC1 activity. This document consolidates the current understanding of its mechanism of action, presents quantitative data on its biochemical and cellular effects, and provides detailed experimental protocols for studying its interaction with the mTORC1 pathway. The information is intended to serve as a comprehensive resource for researchers in cellular signaling, drug discovery, and related fields.

Introduction to this compound and mTORC1 Signaling

The mTORC1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, responding to a variety of stimuli including growth factors, nutrients, and cellular energy levels. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. This compound is a small molecule inhibitor originally developed as a potent inhibitor of DYRK family kinases.[1] Subsequent research has revealed its significant impact on the mTORC1 signaling cascade, presenting a novel mechanism for mTORC1 regulation.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes | Reference |

| DYRK3 | 0.7 | Potent inhibitor | [1] |

| DYRK1A | Similar potency to DYRK3 | - | Wippich et al., 2013 |

| DYRK2 | Similar potency to DYRK3 | - | Wippich et al., 2013 |

| ERK8 | Weakly inhibited in vitro | Off-target effect | [1] |

| RSK3/4 | Weakly inhibited in vitro | Off-target effect | [1] |

Table 2: Cellular Effects of this compound on mTORC1 Signaling

| Cellular Endpoint | Effect | Concentration | Cell Line | Reference |

| S6K1 Phosphorylation (Thr389) | Inhibition | 1 µM - 10 µM | HeLa, other mammalian cell lines | [1] |

| PRAS40 Phosphorylation (Thr246) | Reduction | Not specified | HeLa | Wippich et al., 2013 |

| PRAS40 binding to mTORC1 | Increased | Not specified | HeLa | Wippich et al., 2013 |

| Protein Synthesis | Reduction | Not specified | HeLa | [1] |

| Stress Granule Dissolution | Delayed | 1 µM | HeLa | [1] |

Signaling Pathways and Mechanism of Action

This compound's influence on mTORC1 signaling is primarily mediated through its inhibition of DYRK3. The current model suggests that DYRK3 directly phosphorylates the mTORC1 inhibitory subunit, PRAS40 (Proline-Rich Akt Substrate 40 kDa), at threonine 246. This phosphorylation event is thought to promote the dissociation of PRAS40 from mTORC1, thereby relieving its inhibitory effect and allowing for mTORC1 activation. By inhibiting DYRK3, this compound prevents this phosphorylation, leading to an increased association of PRAS40 with mTORC1 and subsequent inhibition of mTORC1 signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to elucidate the effects of this compound on mTORC1 signaling.

Western Blot Analysis of S6K1 and PRAS40 Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of mTORC1 substrates, S6K1 and PRAS40, in response to this compound treatment.

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate HeLa cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16 hours to reduce basal mTORC1 activity.

-

Pre-treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate with a growth factor such as EGF (100 ng/mL) for 30 minutes to activate the mTORC1 pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-PRAS40 (Thr246), and total PRAS40 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 in the presence of this compound.

Protocol Steps:

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.

-

Incubate cell lysates with an anti-mTOR or anti-Raptor antibody coupled to protein A/G beads overnight at 4°C.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the mTORC1-bound beads in kinase assay buffer containing a recombinant substrate (e.g., GST-S6K1 or GST-4E-BP1).

-

Add this compound or vehicle to the reaction mixture at various concentrations.

-

Initiate the kinase reaction by adding ATP (and often [γ-³²P]ATP for radioactive detection).

-

Incubate at 30°C for 30 minutes.

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Analyze substrate phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody.

-

Co-Immunoprecipitation of mTORC1 and PRAS40

This protocol is used to assess the association between PRAS40 and the mTORC1 complex following treatment with this compound.

Protocol Steps:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in the Western blot protocol.

-

Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based) to maintain protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate cell lysates with an anti-mTOR antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Detection:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against mTOR and PRAS40. An increase in the amount of PRAS40 in the mTOR immunoprecipitate from this compound-treated cells indicates an enhanced interaction.

-

Conclusion

This compound represents a valuable chemical probe for investigating the regulation of mTORC1 signaling by DYRK family kinases. Its ability to indirectly inhibit mTORC1 by stabilizing the PRAS40-mTORC1 interaction provides a distinct mechanism of action compared to direct mTOR kinase inhibitors. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential and cellular functions of targeting the DYRK3-PRAS40-mTORC1 axis. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on mTORC1 substrates and to explore its efficacy in disease models characterized by mTORC1 hyperactivation.

References

GSK-626616: A Technical Guide for Anemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-626616 is a potent, orally bioavailable small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3).[1][2] It is under investigation as a potential novel therapeutic for anemia. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in anemia research.

Core Compound and Target Information

This compound is a thiazolidinone derivative that exhibits high potency in inhibiting DYRK3, a member of the DYRK family of kinases.[1] DYRK3 is expressed in erythroid progenitors and is thought to play a negative regulatory role in their proliferation and differentiation.[1] By inhibiting DYRK3, this compound is hypothesized to relieve this negative regulation, thereby promoting erythropoiesis, particularly under conditions of anemic stress.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Kinase Family | Notes |

| DYRK3 | 0.7 | DYRK | Potent inhibition. |

| DYRK1A | Similar to DYRK3 | DYRK | Similar potency to DYRK3.[1] |

| DYRK2 | Similar to DYRK3 | DYRK | Similar potency to DYRK3.[1] |

| Casein Kinase 2 | ~14 | - | Approximately 20-fold selectivity over this kinase.[1] |

Table 2: Preclinical Pharmacokinetics

| Species | Dose (mg/kg) | Route | AUC (µg·hr/mL) | Notes |

| Canine | 30 | Oral (capsule) | 23.64 ± 2.84 | Data for the meglumine, monohydrate salt form (GSK626616AC).[1] |

Table 3: In Vivo Efficacy in a Mouse Model of Anemia

| Animal Model | Treatment | Endpoint | Result |

| Carboplatin/Radiation-Induced Anemia in Mice | This compound (daily, i.p.) vs. Vehicle | Hemoglobin Levels at Day 15 | Statistically significant increase compared to vehicle control.[1] |

| Platelet Levels at Day 15 | Elevated compared to vehicle control.[1] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of DYRK3 in erythroid progenitor cells. Under anemic stress, the inhibition of DYRK3 is believed to enhance the proliferation of early erythroid progenitors (kit+ cells), leading to an increased production of erythroblasts (Ter119+/CD71+), and thereby accelerating recovery from anemia.[1] In cellular assays, this compound has been shown to enhance the number of colony-forming unit-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow, although it has no such activity on its own.[1] This suggests that this compound acts as a sensitizer to the effects of Epo.

Figure 1: Proposed signaling pathway for this compound in erythroid progenitor cells.

Experimental Protocols

The following are detailed, representative protocols for key experiments based on the available literature.

In Vivo Chemotherapy-Induced Anemia Mouse Model

This protocol is a representative example for inducing anemia in mice to test the efficacy of this compound.

Figure 2: Experimental workflow for the in vivo chemotherapy-induced anemia model.

1. Animal Model:

-

Species: Mouse (e.g., C57BL/6)

-

Age: 8-10 weeks

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Anemia Induction:

-

On day 0, induce anemia by a combination of:

-

Chemotherapy: A single intraperitoneal (i.p.) injection of carboplatin (e.g., 60 mg/kg).

-

Radiation: A single dose of sub-lethal total body irradiation (e.g., 550 rads).

-

3. Treatment Groups:

-

On day 1, randomize mice into treatment groups (e.g., n=8-10 per group):

-

Vehicle Control: Administer the vehicle solution daily via i.p. injection.

-

This compound: Administer this compound at the desired dose(s) daily via i.p. injection. The compound should be formulated in a suitable vehicle.

-

4. Monitoring and Sample Collection:

-

Monitor the health and body weight of the mice daily.

-

Collect peripheral blood samples (e.g., via tail vein) at specified time points (e.g., day 7 and day 15) for hematological analysis.

5. Endpoint Analysis:

-

At the end of the study (e.g., day 15), collect a final blood sample for a complete blood count (CBC) analysis.

-

Key parameters to measure include hemoglobin, hematocrit, red blood cell count, and platelet count.

-

Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Human Bone Marrow Colony-Forming Unit-Erythroid (CFU-E) Assay

This protocol is a representative example for assessing the effect of this compound on the formation of erythroid colonies from human bone marrow progenitor cells.

Figure 3: Experimental workflow for the CFU-E assay.

1. Cell Source:

-

Obtain fresh human bone marrow aspirates from healthy donors.

-

Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

2. Culture Medium:

-

Prepare a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate nutrients and cytokines.

3. Experimental Setup:

-

Plate the bone marrow MNCs at a suitable density (e.g., 1 x 10^5 cells/mL) in the methylcellulose medium.

-

Set up the following treatment conditions in triplicate:

-

Vehicle Control: Medium with vehicle (e.g., DMSO).

-

Erythropoietin (Epo) alone: Medium supplemented with a suboptimal concentration of Epo (e.g., 0.1-1 U/mL).

-

This compound + Epo: Medium containing Epo and varying concentrations of this compound.

-

4. Incubation:

-

Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2.

5. Colony Scoring:

-

After 7-10 days of incubation, identify and count the CFU-E colonies under an inverted microscope.

-

CFU-E colonies are typically small clusters of hemoglobinized cells.

6. Data Analysis:

-

Calculate the mean number of CFU-E colonies for each treatment condition.

-

Compare the colony numbers in the this compound-treated groups to the Epo alone group to determine the effect of the compound on CFU-E formation.

Conclusion

This compound is a promising DYRK3 inhibitor with demonstrated preclinical activity in models of anemia. Its mechanism of action, involving the potentiation of erythropoietin-stimulated erythropoiesis, offers a novel approach to treating anemia. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its efficacy and safety profile.

References

Technical Whitepaper: GSK-626616, an Inhibitor of the Erythroid Negative Regulator DYRK3, for the Treatment of Anemia

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed technical overview of GSK-626616, a potent kinase inhibitor. Contrary to the initial premise of it being a negative regulator, this compound acts as a promoter of erythropoiesis by inhibiting Dual-specificity tyrosine-regulated kinase 3 (DYRK3), an identified negative regulator of red blood cell production, particularly under conditions of erythropoietic stress.

Executive Summary

Erythropoiesis is the tightly controlled process of red blood cell production, primarily stimulated by the hormone erythropoietin (EPO).[1][2] However, intrinsic negative feedback mechanisms exist to prevent excessive erythropoiesis. One such identified negative regulator is the kinase DYRK3, which attenuates red cell production, especially during anemia.[3] this compound is a potent, orally bioavailable small molecule inhibitor of DYRK3.[4][5] By inhibiting the inhibitory action of DYRK3, this compound effectively enhances erythropoiesis and accelerates recovery from anemia in preclinical models.[4] This whitepaper details the mechanism of action, quantitative biochemical data, key experimental protocols, and relevant signaling pathways associated with this compound.

Mechanism of Action: Inhibition of a Negative Regulator

This compound's pro-erythropoietic effect is indirect. The kinase DYRK3 is understood to function as a brake on erythroid progenitor expansion, with its expression elevated during anemic stress.[4] this compound selectively binds to the ATP-binding site of DYRK3, inhibiting its kinase activity.[6] This "release of the brake" allows for enhanced proliferation of early erythroid progenitors (kit+ cells), leading to an increased output of more mature erythroblasts (Ter119+/CD71+) and ultimately accelerating recovery from anemia.[4]

This mechanism is hypothesized to be self-regulating; in normal, non-anemic conditions, DYRK3 expression in the bone marrow is very low.[4] Consequently, this compound has shown no effect on the blood counts of normal mice, suggesting its therapeutic action is specific to states of erythropoietic stress.[4]

Signaling Pathway Diagram

Data Presentation

Quantitative data for this compound has been compiled from published literature and public databases.

Table 1: Biochemical and Pharmacokinetic Properties

| Parameter | Value | Source |

| Target | DYRK3 (Dual-specificity tyrosine-regulated kinase 3) | [4][5][7] |

| IC₅₀ (DYRK3) | 0.7 nM | [4][5][7] |

| Family Selectivity | Similar potency for DYRK1A and DYRK2 | [4][5] |

| Kinase Selectivity | ~20-fold selectivity vs. Casein Kinase 2 | [4][7] |

| Molecular Weight | 401.27 Da | [7] |

| Oral Bioavailability | High in preclinical species | [4] |

| Canine AUC (30 mg/kg) | 23.64 ± 2.84 µg·hr/mL | [4] |

Table 2: Preclinical Efficacy Data

| Model System | Key Finding | Source |

| Human Marrow Cells (in vitro) | Enhances Epo-stimulated CFU-E number; no effect alone. | [4] |

| Murine Kit+ Marrow Cells (in vitro) | Increased ³H-thymidine uptake; increased number of Ter119+/CD71+ cells. | [4] |

| Normal Mice (in vivo) | No effect on blood counts (0.0001 to 30 µM daily for 14 days). | [4] |

| Anemic Mice (in vivo) | Statistically significant increase in hemoglobin vs. vehicle at day 15. | [4] |

| Anemic Mice (in vivo) | Elevated platelet levels vs. vehicle control at day 15. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Colony-Forming Unit-Erythroid (CFU-E) Assay

This assay assesses the ability of this compound to stimulate the formation of early erythroid progenitor colonies from bone marrow.

-

Cell Source: Mononuclear cells isolated from fresh human bone marrow aspirates.

-

Culture Medium: Methylcellulose-based medium (e.g., MethoCult™) supplemented with cytokines.

-

Cytokine Stimulation: Recombinant human Erythropoietin (Epo) is added to stimulate CFU-E colony formation. Control conditions include Epo alone, this compound alone, and Epo in combination with a dose-range of this compound.

-

Plating: Cells are plated in 35 mm culture dishes.

-

Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂ for approximately 7-10 days.

-

Analysis: Colonies consisting of 8 or more hemoglobinized cells are identified as CFU-E and counted using an inverted microscope. The effect of this compound is quantified by comparing colony numbers in treated versus control dishes.[4]

In Vivo Carboplatin/Radiation Mouse Model of Anemia

This protocol establishes an anemic state in mice to test the efficacy of compounds that promote erythropoietic recovery.

-

Animal Model: Standard laboratory mouse strains (e.g., C57BL/6).[8][9]

-

Anemia Induction: Anemia is induced through a combination of carboplatin administration and sub-lethal total body irradiation to suppress bone marrow function.[4]

-

Treatment: Following induction, mice are randomized into treatment groups. One group receives daily intraperitoneal (i.p.) injections of this compound at a specified dose. The control group receives vehicle injections on the same schedule.[4]

-

Monitoring: Blood samples are collected periodically (e.g., via tail vein) to monitor complete blood counts (CBCs), with a focus on hemoglobin levels and reticulocyte counts.

-

Endpoint Analysis: At a predetermined endpoint (e.g., day 15 post-induction), a final blood sample is taken for CBC analysis. Statistical comparisons are made between the this compound-treated group and the vehicle control group to determine if the compound accelerated the recovery of hemoglobin levels.[4]

Experimental Workflow Diagrams

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for anemia by inhibiting DYRK3, a negative regulator of erythropoiesis. Preclinical data strongly support its role in promoting recovery from anemia, specifically under conditions of erythropoietic stress.[4] Its high potency and oral bioavailability make it an attractive candidate for development.[4][5] Future research should focus on fully elucidating the downstream targets of DYRK3 within the erythroid lineage and exploring the efficacy of this compound in a broader range of anemia models, including those related to chronic kidney disease and myelodysplastic syndromes.

References

- 1. The mechanism of action of erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DYRK3 Dual-specificity Kinase Attenuates Erythropoiesis during Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]

- 8. Mouse Models of Erythropoiesis and Associated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse Models of Erythropoiesis and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK-626616 in Stress Granule Dissolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stress granules (SGs) are dynamic, non-membranous assemblies of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm in response to cellular stress. These structures are crucial for cell survival and adaptation by sequestering untranslated mRNAs and signaling proteins. The timely dissolution of SGs upon stress relief is critical for the resumption of normal cellular functions, including translation. Dysregulation of SG dynamics is implicated in various pathologies, including neurodegenerative diseases and cancer. GSK-626616, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), has emerged as a key chemical probe for studying the mechanisms governing SG disassembly. This technical guide provides an in-depth overview of the role of this compound in preventing stress granule dissolution, detailing its mechanism of action, the involved signaling pathways, and relevant experimental protocols.

Introduction to Stress Granule Dynamics

Stress granules are formed in response to a variety of stressors that lead to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) or other translational blocks. This results in the disassembly of polysomes and the accumulation of stalled 48S pre-initiation complexes. These stalled complexes, along with a multitude of RNA-binding proteins and signaling molecules, coalesce into visible cytoplasmic foci known as stress granules.

The dissolution of SGs is an active, regulated process that allows for the release of sequestered mRNAs and proteins, enabling the cell to resume normal translation and signaling activities. One of the key regulators of this process is the serine/threonine kinase DYRK3.

This compound: A Potent Inhibitor of DYRK3

This compound is a small molecule inhibitor with high potency for DYRK3. It has been instrumental in elucidating the role of this kinase in cellular processes, particularly in the regulation of membraneless organelles like stress granules.

Kinase Selectivity Profile of this compound

A kinome-wide in vitro screen has demonstrated that at a concentration of 0.1 µM, this compound primarily inhibits the DYRK family of kinases with good selectivity.[1] At 1 µM, some off-target effects are observed, but it retains reasonable selectivity for DYRK kinases.[1]

Mechanism of Action: How this compound Prevents Stress Granule Dissolution

The kinase activity of DYRK3 is essential for the dissolution of stress granules.[1][2] this compound, by inhibiting DYRK3, effectively stalls the disassembly process, leading to the persistence of SGs even after the removal of the initial stressor.[1][2]

The mechanism is centered on the sequestration and reactivation of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.

-

Sequestration of mTORC1 in Stress Granules: During cellular stress, mTORC1, a master regulator of cell growth and proliferation, is sequestered within stress granules. This sequestration leads to a global shutdown of mTORC1 signaling.

-

Role of DYRK3 in mTORC1 Release: Upon stress relief, active DYRK3 phosphorylates key components within the SG, leading to their dissolution. This dissolution releases the sequestered mTORC1, allowing it to return to the cytoplasm and resume its signaling functions.[1][2]

-

This compound-mediated Inhibition: Treatment with this compound inhibits the kinase activity of DYRK3.[1][2] Consequently, DYRK3 is unable to phosphorylate its targets within the SGs, and the granules fail to dissolve. This results in the continued sequestration of mTORC1 and a sustained block in its downstream signaling.[1][2] Inactive DYRK3 itself localizes to stress granules, further contributing to their stability.[3]

This mechanism is independent of the eIF2α phosphorylation status, which is a key trigger for SG assembly. This compound's effect is specifically on the disassembly phase.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound and its effects on stress granule dynamics.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

| DYRK3 | 0.7 | [1] |

Table 2: Concentration-dependent Effects of this compound on Stress Granule Dissolution

| Concentration | Effect on SG Dissolution | Cell Line | Stressor | Reference |

| 1 µM | Potent delay of SG dissolution | HeLa | Oxidative Stress | [1] |

| 1 µM | Colocalization of inhibited DYRK3 with SGs | HeLa | Arsenite | [3] |

| 10 µM | Potent delay of SG dissolution | HeLa | Oxidative Stress | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on stress granule dissolution.

Cell Culture and Stress Induction

-

Cell Lines: HeLa or U2OS cells are commonly used. U2OS cells stably expressing a fluorescently tagged SG marker like G3BP1 (e.g., G3BP1-GFP) are particularly useful for live-cell imaging.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Stress Induction: To induce stress granule formation, treat cells with a stressor such as:

-

Sodium Arsenite (0.5 mM for 45-60 minutes).

-

Heat Shock (e.g., 44°C for 1 hour).

-

-

Stress Relief and Inhibitor Treatment: After stress induction, wash the cells with fresh, pre-warmed media to remove the stressor. For inhibitor studies, the fresh media should contain the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).

Time-Lapse Microscopy for Stress Granule Dissolution Kinetics

This protocol allows for the visualization and quantification of SG disassembly over time.

-

Cell Seeding: Seed G3BP1-GFP expressing U2OS cells on glass-bottom dishes suitable for live-cell imaging.

-

Stress Induction and Relief: Induce stress as described in section 5.1. After stress removal, add media containing this compound or vehicle.

-

Image Acquisition:

-

Immediately place the dish on a pre-warmed (37°C) and CO2-controlled stage of a spinning-disk confocal microscope.

-

Acquire images every 5-10 minutes for a period of 2-4 hours. Use a 60x or 100x oil immersion objective.

-

Capture both GFP (for G3BP1-positive SGs) and DIC (for cell morphology) channels.

-

-

Image Analysis:

-

Quantify the number of cells containing SGs at each time point for each condition (this compound vs. vehicle).

-

A cell is considered SG-positive if it contains at least a certain number (e.g., 3-5) of distinct G3BP1-positive foci.

-

Plot the percentage of SG-positive cells against time to generate dissolution curves.

-

Immunofluorescence for Visualization of Endogenous Stress Granules and DYRK3

This protocol is for fixed-cell analysis of SG markers and the localization of DYRK3.

-

Cell Preparation: Grow cells on glass coverslips. Treat with stressor and inhibitor as described in section 5.1.

-

Fixation and Permeabilization:

-

Wash cells once with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with ice-cold methanol for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Wash three times with PBS.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST) for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Example Primary Antibodies: Rabbit anti-G3BP1 (1:500), Mouse anti-DYRK3 (1:200).

-

-

Wash three times with PBST.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Example Secondary Antibodies: Donkey anti-rabbit Alexa Fluor 488 (1:1000), Donkey anti-mouse Alexa Fluor 568 (1:1000).

-

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount coverslips on glass slides using a mounting medium containing DAPI (to stain nuclei).

-

Image using a confocal microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway of Stress Granule Dissolution

Caption: Signaling pathway of stress granule dissolution and its inhibition by this compound.

Experimental Workflow: Time-Lapse Microscopy

Caption: Workflow for analyzing stress granule dissolution kinetics using time-lapse microscopy.

Experimental Workflow: Immunofluorescence

Caption: Workflow for immunofluorescence analysis of stress granules and protein localization.

Conclusion

This compound is an invaluable tool for dissecting the molecular mechanisms of stress granule disassembly. Its specific inhibition of DYRK3 has illuminated a critical pathway involving the release and reactivation of mTORC1, which is essential for the timely dissolution of SGs and the resumption of protein synthesis following cellular stress. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate SG dynamics and explore potential therapeutic strategies targeting this fundamental cellular process. Further research into the upstream regulators of DYRK3 and the full spectrum of its substrates within stress granules will undoubtedly provide deeper insights into the complex regulation of cellular stress responses.

References

In-Depth Technical Guide: The Biological Activity of GSK-626616

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-626616 is a potent and selective, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with a primary focus on DYRK3.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating its mechanism of action and experimental applications through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of DYRK family kinases.[5] This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes.

References

Methodological & Application

Application Notes and Protocols for GSK-626616 In Vitro Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-626616 is a potent, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase 3 (DYRK3). It also demonstrates inhibitory activity against other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency.[1] The primary mechanism of action of this compound involves the inhibition of DYRK3's kinase activity, which plays a crucial role in cellular processes, including the regulation of the mTORC1 signaling pathway. These application notes provide detailed protocols for in vitro cellular assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 Value | Reference |

| DYRK3 | Kinase Assay | - | 0.7 nM | [1][2] |

| DYRK1A | Kinase Assay | - | Similar to DYRK3 | [1] |

| DYRK2 | Kinase Assay | - | Similar to DYRK3 | [1] |

| Cellular Activity | Cytotoxicity Assay (MTS) | HT-22 | 27.8 µM | [1] |

Signaling Pathway

This compound exerts its cellular effects by inhibiting DYRK3, a kinase that has been shown to influence the mTORC1 signaling pathway. Inhibition of DYRK3 by this compound leads to a reduction in the phosphorylation of key downstream effectors of mTORC1, such as S6 Kinase 1 (S6K1) at threonine 389 (Thr389) and PRAS40 at threonine 246 (Thr246).[1] This indicates that this compound can impair mTORC1 activity in cellular contexts.[1]

Caption: this compound inhibits DYRK3, modulating mTORC1 signaling and cell growth.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition in HeLa Cells

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of S6K1 and PRAS40 in HeLa cells via Western blotting.

Materials:

-

HeLa cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[3][4]

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-PRAS40 (Thr246)

-

Total PRAS40

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours in serum-free DMEM.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2-4 hours. A vehicle control (DMSO) should be included.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Caption: Workflow for Western blot analysis of mTORC1 pathway inhibition.

Protocol 2: MTS Cytotoxicity Assay in HT-22 Cells

This protocol describes how to determine the cytotoxic effects of this compound on the mouse hippocampal cell line HT-22 using an MTS assay.

Materials:

-

HT-22 cells

-

This compound

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

96-well plates

-

MTS reagent

Procedure:

-

Cell Seeding:

-

Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay and Data Analysis:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for determining the cytotoxicity of this compound using an MTS assay.

References

Application Notes and Protocols for GSK-626616 In Vivo Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-626616 is a potent and orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase 3 (DYRK3). It also demonstrates inhibitory activity against other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency. Preclinical studies have identified this compound as a promising therapeutic candidate for the treatment of anemia. These application notes provide a summary of the available data from in vivo animal model studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

DYRK3 has been identified as a negative regulator of erythropoiesis, the process of red blood cell production. During anemic stress, the expression of DYRK3 is upregulated, which in turn attenuates the production of new red blood cells. Mechanistically, DYRK3 is understood to inhibit the Nuclear Factor of Activated T-cells (NFAT) transcription factors. NFAT proteins are crucial for the transcription of genes that promote the differentiation and proliferation of erythroid progenitors. By inhibiting DYRK3, this compound is believed to relieve this negative regulation, thereby enhancing erythropoiesis and increasing red blood cell production.

Signaling Pathway

Application Notes and Protocols for Preparing GSK-626616 Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of stock solutions of GSK-626616, a potent inhibitor of dual-specificity tyrosine-regulated kinase 3 (DYRK3), using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound is a small molecule inhibitor with high potency against DYRK3 (IC50 = 0.7 nM) and also shows activity against other DYRK family members like DYRK1A and DYRK2.[1][2][3][4][5][6] Its use in research is crucial for studying cellular processes regulated by these kinases. Proper preparation of stock solutions is the first critical step to ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.

| Property | Value | References |

| Molecular Weight | 401.27 g/mol | [1][2][3][7] |

| Molecular Formula | C₁₈H₁₀Cl₂N₄OS | [1][3][7] |

| CAS Number | 1025821-33-3 | [1][3][7][8] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | 20 mg/mL (49.84 mM) to 50 mg/mL (124.60 mM) | [1][2][3][4][5][9] |

| Storage (Powder) | -20°C for up to 3 years | [1][2][8][9] |

| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2][4][8] |

Note: The solubility of this compound in DMSO can be influenced by the purity of the compound and the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO for optimal dissolution.[2] If precipitation is observed, gentle warming (to no higher than 37°C) and/or sonication can be used to facilitate dissolution.[1][4][5][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a commonly used high-concentration stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Determine the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using its molecular weight (401.27 g/mol ).

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 401.27 g/mol x 1000 mg/g = 4.0127 mg

-

-

Weighing this compound: Carefully weigh out approximately 4.01 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure all the solid has dissolved and the solution is clear. If necessary, use a sonicator or warm the solution gently in a 37°C water bath to aid dissolution.[4][5]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2][4][8]

Protocol 2: Preparation of Working Solutions

This protocol provides an example of how to prepare a working solution of this compound for treating cells in culture. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium

Procedure:

-

Determine the final desired concentration of this compound: For example, to achieve a final concentration of 10 µM in the cell culture medium.

-

Prepare the working solution: Dilute the 10 mM this compound stock solution 1:1000 in the cell culture medium. For instance, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing before adding it to the cells.

-

Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Mandatory Visualizations

Caption: Workflow for preparing a this compound stock solution in DMSO.

Caption: this compound inhibits DYRK3, impacting mTORC1 signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. glpbio.com [glpbio.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. mybiosource.com [mybiosource.com]

- 7. medkoo.com [medkoo.com]

- 8. invivochem.net [invivochem.net]

- 9. This compound | DYRK | TargetMol [targetmol.com]

- 10. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for GSK-626616 in CFU-E Stimulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-626616 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with a particularly high affinity for DYRK3 (IC₅₀ = 0.7 nM).[1][2] Emerging research has identified DYRK3 as a negative regulator of erythropoiesis, the process of red blood cell production. By inhibiting DYRK3, this compound has been shown to enhance the number of Colony Forming Unit-Erythroid (CFU-E) colonies stimulated by erythropoietin (EPO) in human bone marrow cultures.[1] This makes this compound a compound of significant interest for potential therapeutic applications in anemia and other disorders characterized by impaired erythropoiesis.

These application notes provide a detailed protocol for utilizing this compound in a CFU-E stimulation assay to assess its effects on the proliferation and differentiation of erythroid progenitor cells.

Signaling Pathways and Mechanism of Action

Erythropoiesis is a tightly regulated process governed by a network of signaling pathways. The primary cytokine responsible for erythroid progenitor survival, proliferation, and differentiation is Erythropoietin (EPO). The binding of EPO to its receptor (EPOR) on the surface of CFU-E cells initiates a signaling cascade predominantly through the JAK2-STAT5 pathway. Additionally, the PI3K/AKT and MAPK pathways are also known to play crucial roles in this process.

This compound is hypothesized to promote CFU-E proliferation by inhibiting DYRK3, which acts as a negative regulator within these signaling cascades. The precise mechanism is still under investigation, but it is believed that the inhibition of DYRK3 relieves a brake on the proliferative signals downstream of the EPO receptor, leading to an enhanced response to EPO.

Data Presentation

The following table presents representative data on the dose-dependent effect of this compound on CFU-E colony formation from human bone marrow mononuclear cells. This data is illustrative and researchers should generate their own data based on the specific experimental conditions.

| This compound Concentration (µM) | Mean CFU-E Colonies (per 1x10⁵ cells) | Standard Deviation | Fold Increase vs. Vehicle |

| 0 (Vehicle Control) | 50 | ± 5 | 1.0 |

| 0.01 | 75 | ± 7 | 1.5 |

| 0.1 | 120 | ± 11 | 2.4 |

| 1 | 180 | ± 15 | 3.6 |

| 10 | 165 | ± 18 | 3.3 |

| 30 | 150 | ± 20 | 3.0 |

Experimental Protocols

Preparation of this compound Stock Solution

-

Molecular Weight: 401.27 g/mol .

-

Solvent: this compound is soluble in DMSO.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 4.01 mg of this compound in 1 mL of sterile DMSO.

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

CFU-E Stimulation Assay Protocol

This protocol is designed for the evaluation of this compound's effect on CFU-E colony formation from human bone marrow mononuclear cells (BM-MNCs).

Materials:

-

Human bone marrow mononuclear cells (BM-MNCs)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human Erythropoietin (EPO)

-

Recombinant Human Stem Cell Factor (SCF) - optional, but recommended for optimal BFU-E growth which precedes CFU-E

-

This compound stock solution (10 mM in DMSO)

-

MethoCult™ H4034 Optimum or similar methylcellulose-based semi-solid medium

-

Sterile, nuclease-free water

-

35 mm culture dishes

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow:

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved human BM-MNCs or isolate fresh MNCs using density gradient centrifugation (e.g., Ficoll-Paque™).

-

Wash the cells twice with IMDM containing 2% FBS.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10⁶ cells/mL.

-

-

Preparation of Culture Medium:

-

Prepare serial dilutions of the this compound stock solution in IMDM to achieve the desired final concentrations in the assay (e.g., 0.01 µM to 30 µM). Remember to account for the final volume of the methylcellulose culture.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

-

In a sterile tube, combine the cell suspension, recombinant human EPO (final concentration typically 2-3 U/mL), and the appropriate volume of the this compound dilution or vehicle control.

-

Add this cell and cytokine mixture to the MethoCult™ medium according to the manufacturer's instructions (a common ratio is 1 part cell suspension to 10 parts MethoCult™).

-

-

Plating and Incubation:

-

Vortex the MethoCult™ mixture vigorously to ensure a homogenous cell suspension.

-

Allow the tube to stand for 5-10 minutes to allow bubbles to dissipate.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.

-

Gently rotate the dishes to ensure the medium spreads evenly.

-

Place the culture dishes in a larger petri dish with a separate, open dish of sterile water to maintain humidity.

-

Incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

-

Colony Enumeration:

-

After the incubation period, identify and count CFU-E colonies using an inverted microscope.

-

CFU-E colonies are typically small, consisting of 8-64 hemoglobinized (reddish) cells.

-

Score the colonies in a blinded manner to avoid bias.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no colony growth | Poor cell viability | Use freshly isolated cells or ensure proper cryopreservation and thawing techniques. |

| Suboptimal cytokine concentration | Titrate the concentration of EPO to determine the optimal level for your cells. | |

| Incorrect cell plating density | Optimize the number of cells plated per dish. | |

| High background of single cells | Incomplete mixing of cells in methylcellulose | Ensure thorough vortexing of the MethoCult™ mixture. |

| Difficulty in identifying colonies | Overgrowth of colonies | Reduce the cell plating density or shorten the incubation time. |

| Poor hemoglobinization | Ensure the EPO concentration is adequate and the culture conditions are optimal. | |

| Inconsistent results | Variability in reagents | Use the same batch of FBS, cytokines, and MethoCult™ for all experiments in a series. |

| Inconsistent scoring | Have the same person score all plates, or establish clear scoring criteria for multiple scorers. |

Conclusion

This compound presents a promising approach to stimulating erythropoiesis through the inhibition of DYRK3. The provided protocols offer a framework for researchers to investigate the effects of this compound on CFU-E formation. Careful optimization of cell source, cytokine concentrations, and this compound dosage will be crucial for obtaining robust and reproducible results. This research will contribute to a better understanding of the role of DYRK3 in erythropoiesis and the potential of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for In Vivo Experiments Using GSK-626616

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of GSK-626616, a potent inhibitor of dual-specificity tyrosine-regulated kinase 3 (DYRK3). This document includes a summary of available in vivo data, detailed experimental protocols for a murine model of anemia, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

While the seminal study by Erickson-Miller et al. (2007) demonstrated the efficacy of this compound in an anemic mouse model, the specific dose used in that study is not publicly available in the meeting abstract.[1] However, data from a preclinical canine model for oral bioavailability is available.[1] Based on this and general practices for in vivo studies with small molecule kinase inhibitors in mice, a starting dose range can be proposed.

| Parameter | Value | Species | Route of Administration | Study Type | Reference |

| Dose | 30 mg/kg | Canine | Oral (capsule) | Bioavailability | [1] |